(R)-C8-TRIP, AldrichCPR

Gold catalysis Enantioselective desymmetrization Chiral counterion

(R)-C8-TRIP (CAS 1359764-30-9, molecular formula C₆₆H₈₉O₄P, MW 977.41 g/mol) is a chiral phosphoric acid (CPA) catalyst belonging to the BINOL-derived phosphoric acid family. It is the 6,6′-dioctyl-substituted analogue of the widely used parent catalyst (R)-TRIP, featuring n-octyl chains at the 6 and 6′ positions of the binaphthyl backbone alongside 2,4,6-triisopropylphenyl (TRIP) groups at the 3,3′ positions.

Molecular Formula C66H89O4P
Molecular Weight 977.4 g/mol
Cat. No. B12042595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-C8-TRIP, AldrichCPR
Molecular FormulaC66H89O4P
Molecular Weight977.4 g/mol
Structural Identifiers
SMILESCCCCCCCCC1=CC2=CC(=C3C(=C2C=C1)C4=C5C=CC(=CC5=CC(=C4OP(=O)(O3)O)C6=C(C=C(C=C6C(C)C)C(C)C)C(C)C)CCCCCCCC)C7=C(C=C(C=C7C(C)C)C(C)C)C(C)C
InChIInChI=1S/C66H89O4P/c1-15-17-19-21-23-25-27-47-29-31-53-51(33-47)39-59(61-55(43(7)8)35-49(41(3)4)36-56(61)44(9)10)65-63(53)64-54-32-30-48(28-26-24-22-20-18-16-2)34-52(54)40-60(66(64)70-71(67,68)69-65)62-57(45(11)12)37-50(42(5)6)38-58(62)46(13)14/h29-46H,15-28H2,1-14H3,(H,67,68)
InChIKeyNQIIXPJAZNVETG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-C8-TRIP (AldrichCPR): A C8-Alkylated BINOL-Derived Chiral Phosphoric Acid Catalyst for Asymmetric Synthesis


(R)-C8-TRIP (CAS 1359764-30-9, molecular formula C₆₆H₈₉O₄P, MW 977.41 g/mol) is a chiral phosphoric acid (CPA) catalyst belonging to the BINOL-derived phosphoric acid family . It is the 6,6′-dioctyl-substituted analogue of the widely used parent catalyst (R)-TRIP, featuring n-octyl chains at the 6 and 6′ positions of the binaphthyl backbone alongside 2,4,6-triisopropylphenyl (TRIP) groups at the 3,3′ positions . This compound is supplied through the AldrichCPR (Custom Pharmaceutical Research) product line, indicating its availability as a research-grade chiral catalyst for enantioselective transformations .

Why (R)-C8-TRIP Cannot Be Interchanged with Other BINOL-Derived Chiral Phosphoric Acids: Evidence for Substitution Risk


Chiral phosphoric acids sharing the BINOL backbone are not functionally interchangeable. In the gold(I)-catalyzed enantioselective desymmetrization of 1,3-diols, switching the counterion from (R)-C8-TRIP to its closest structural analogue (R)-H8-TRIP resulted in a drop from 93% ee to 81% ee under otherwise identical conditions [1]. Conversely, in the asymmetric addition of α-branched cyclic ketones to allenamides, (R)-C8-TRIP delivered 94% ee—matching (S)-TRIP—but with a substantially reduced yield of 43% compared to 68%, demonstrating that even enantioselectivity-matched substitution carries a productivity penalty [2]. These reaction-dependent performance divergences mean that generic replacement of (R)-C8-TRIP with another in-class CPA introduces quantifiable risk to both stereochemical outcome and reaction efficiency.

(R)-C8-TRIP Quantitative Differentiation Evidence: Head-to-Head Performance vs. H8-TRIP, C8-TCYP, and Parent TRIP


Gold(I)-Catalyzed Desymmetrization of 1,3-Diols: (R)-C8-TRIP Outperforms (R)-H8-TRIP by 12% ee and (R)-C8-TCYP by 10% ee

In the gold(I)-catalyzed enantioselective intramolecular hydroalkoxylation of allenes for the desymmetrization of 1,3-diols, (R)-C8-TRIP (as its silver salt, (R)-C8-TRIPAg) was directly compared against (R)-H8-TRIP and (R)-C8-TCYP using the identical achiral gold precatalyst 3-F-dppe(AuCl)₂. Under standard conditions (2.5 mol% Au, 5 mol% AgX*, toluene, 0.1 M, room temperature, 2 h), (R)-C8-TRIP delivered 87% ee at 94% yield [1]. Under optimized conditions (0.01 M, −10 °C, 4Å MS, 24 h), enantioselectivity reached 93% ee with >95% yield [1]. By comparison, (R)-H8-TRIP afforded only 81% ee and (R)-C8-TCYP gave 83% ee under the standard conditions—representing a 6–12% ee advantage for (R)-C8-TRIP [1].

Gold catalysis Enantioselective desymmetrization Chiral counterion Tetrahydrofuran synthesis 1,3-Diol hydroalkoxylation

Asymmetric Ketone Addition to Allenamides: (R)-C8-TRIP Matches TRIP Enantioselectivity (94% ee) but with Significantly Altered Yield Profile (43% vs. 68%)

In the chiral phosphoric acid-catalyzed asymmetric addition of α-branched cyclic ketones to allenamides, (R)-C8-TRIP was evaluated head-to-head against (S)-TRIP and (R)-H8-TRIP. Using 2-phenylcyclohexanone and N-pivaloyl allenamide as model substrates (10 mol% catalyst, toluene, 40 °C, 24–48 h), (R)-C8-TRIP afforded the addition product in 43% isolated yield with −94% ee [1]. Under identical conditions, (S)-TRIP delivered 68% yield with 94% ee, and (R)-H8-TRIP provided 62% yield with −94% ee [1]. Thus, (R)-C8-TRIP maintains enantioselectivity parity with the best-performing catalysts in this class but exhibits a 25–37% lower yield compared to less sterically encumbered analogues, attributable to the increased steric demand imposed by the 6,6′-dioctyl substituents [1].

Asymmetric Michael addition All-carbon quaternary stereocenter Allenamide Organocatalysis Cyclic ketone

Structural Differentiation: 6,6′-Dioctyl Substitution Confers Increased Lipophilicity and Steric Bulk Relative to Parent TRIP

(R)-C8-TRIP differs structurally from the parent (R)-TRIP catalyst by the presence of n-octyl chains at the 6 and 6′ positions of the binaphthyl backbone. This modification increases the molecular weight from 752.96 g/mol (C₅₀H₅₇O₄P for (R)-TRIP) to 977.41 g/mol (C₆₆H₈₉O₄P for (R)-C8-TRIP) . The octyl substituents extend the catalyst's lipophilic surface area and enhance steric shielding around the phosphoric acid active site. The predicted physical properties reflect this structural divergence: (R)-C8-TRIP has a predicted boiling point of 939.0 ± 75.0 °C, density of 1.09 ± 0.1 g/cm³, and a predicted pKa of 1.12 ± 0.20, consistent with its enhanced hydrophobic character relative to the parent TRIP framework . These structural features are directly relevant to the differential catalytic performance observed in Sections 3.1 and 3.2.

Chiral phosphoric acid design Lipophilicity Steric tuning BINOL-derived catalyst Structure-activity relationship

Substrate Scope Performance: (R)-C8-TRIP Enables Desymmetrization of Challenging 2-Aryl-1,3-diol Substrates Unaddressed by Prior Catalyst Systems

The Toste group explicitly noted that the 3-F-dppe(AuCl)₂/(R)-C8-TRIPAg catalyst system 'proved to be specifically efficient to promote the desymmetrizing cyclization of 2-aryl-1,3-diols, which have proven challenging substrates in previous reports' [1]. Under optimized conditions (−10 °C, 0.01 M, 4Å MS), the catalyst system delivered multisubstituted tetrahydrofurans across a 20-example substrate scope with yields ranging from 74% to >95% and ee values from 87% to 95% [1]. This scope included substrates bearing electron-withdrawing groups (F, Cl, Br, CF₃), electron-donating groups (EtO, Me), naphthalene, indole, benzyl, cinnamyl, and protected amine functionalities—without erosion of diastereoselectivity (>25:1 d.r. throughout) [1]. The specific efficiency for 2-aryl-substituted diols is a differentiating feature not reported for other CPA counterions evaluated in the same study.

Substrate scope 2-Aryl-1,3-diols Multisubstituted tetrahydrofurans Desymmetrization Gold catalysis

Procurement-Relevant Application Scenarios for (R)-C8-TRIP: Evidence-Backed Use Cases in Asymmetric Catalysis


Gold(I)-Catalyzed Enantioselective Synthesis of Chiral Tetrahydrofurans via Desymmetrization

When developing gold(I)-catalyzed enantioselective cyclization methodologies, (R)-C8-TRIP (as its silver salt) should be prioritized as the chiral counterion of choice. The 3-F-dppe(AuCl)₂/(R)-C8-TRIPAg system delivers up to 93% ee with >95% yield for 2-aryl-1,3-diol desymmetrization, outperforming (R)-H8-TRIP (81% ee) and (R)-C8-TCYP (83% ee) [1]. This scenario is particularly relevant for medicinal chemistry groups synthesizing chiral tetrahydrofuran-containing building blocks where high enantiopurity is critical for downstream biological activity.

Construction of All-Carbon Quaternary Stereocenters via Asymmetric Ketone-Allenamide Addition

For the catalytic asymmetric construction of all-carbon quaternary stereocenters through addition of α-branched cyclic ketones to allenamides, (R)-C8-TRIP achieves 94% ee—matching the best-in-class performance of (S)-TRIP [2]. However, users should note the lower isolated yield (43%) relative to (S)-TRIP (68%), and plan for yield optimization via reaction engineering (concentration, temperature, catalyst loading) when using this catalyst. This scenario is appropriate when enantiomeric purity is the non-negotiable specification and yield can be addressed through process optimization.

Chiral Counterion Screening in Transition Metal-Catalyzed Enantioselective Reactions

(R)-C8-TRIP is a valuable entry in chiral counterion screening libraries for transition metal catalysis, particularly for gold(I) systems where the chiral phosphate counterion directly influences the stereochemical outcome. Its unique combination of 6,6′-dioctyl lipophilic chains and 3,3′-TRIP steric groups creates a distinct chiral pocket that is not replicated by (R)-H8-TRIP, (R)-C8-TCYP, or the parent (R)-TRIP, as evidenced by the divergent ee values (81–93%) observed across these counterions under identical reaction conditions [1]. For reaction optimization campaigns, including (R)-C8-TRIP in the screening set expands the accessible stereochemical space.

Enantioselective Brønsted Acid Organocatalysis Requiring Lipophilic Catalyst Architecture

For Brønsted acid-catalyzed transformations conducted in non-polar solvents (e.g., toluene, xylenes) where catalyst solubility and substrate-catalyst hydrophobic interactions are critical, (R)-C8-TRIP's 6,6′-dioctyl substitution provides enhanced lipophilicity compared to the parent TRIP framework (MW 977.4 vs. 752.96 g/mol) . This structural feature is particularly relevant for reactions requiring low-temperature conditions (−45 °C to −10 °C) in aromatic hydrocarbon solvents, as demonstrated in dihydroquinazolinone synthesis (C8-TRIP: toluene, −45 °C, 67–94% yield, 26–98% ee range depending on substrate) [3].

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